6-Bromo-1,1,1-trifluorohexan-2-one

trifluoromethyl ketone alkyl bromide chemoselectivity

6-Bromo-1,1,1-trifluorohexan-2-one is a halogenated organofluorine compound featuring a terminal trifluoromethyl ketone and a primary alkyl bromide separated by a four-carbon chain. With a molecular weight of 233.03 g/mol and computed XLogP3-AA of 2.5, it occupies a distinct physicochemical space among fluorinated synthons, making it a versatile intermediate for medicinal chemistry and agrochemical discovery programs requiring both electrophilic ketone reactivity and nucleophilic displacement potential in a single linear scaffold.

Molecular Formula C6H8BrF3O
Molecular Weight 233.03 g/mol
CAS No. 647831-23-0
Cat. No. B12598242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1,1,1-trifluorohexan-2-one
CAS647831-23-0
Molecular FormulaC6H8BrF3O
Molecular Weight233.03 g/mol
Structural Identifiers
SMILESC(CCBr)CC(=O)C(F)(F)F
InChIInChI=1S/C6H8BrF3O/c7-4-2-1-3-5(11)6(8,9)10/h1-4H2
InChIKeyVVVBPSTXYDZAQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1,1,1-trifluorohexan-2-one (CAS 647831-23-0): A Bifunctional Trifluoromethyl Ketone Building Block


6-Bromo-1,1,1-trifluorohexan-2-one is a halogenated organofluorine compound featuring a terminal trifluoromethyl ketone and a primary alkyl bromide separated by a four-carbon chain [1]. With a molecular weight of 233.03 g/mol and computed XLogP3-AA of 2.5, it occupies a distinct physicochemical space among fluorinated synthons, making it a versatile intermediate for medicinal chemistry and agrochemical discovery programs requiring both electrophilic ketone reactivity and nucleophilic displacement potential in a single linear scaffold .

Why Unsubstituted or Shorter-Chain Analogs Cannot Replace 6-Bromo-1,1,1-trifluorohexan-2-one in Key Syntheses


Direct substitution with non-brominated 1,1,1-trifluorohexan-2-one or shorter-chain ω-bromo-trifluoromethyl ketones introduces significant risk of divergent reactivity or physicochemical penalty in downstream functionalization. The target compound positions its reactive bromide four methylene units away from the electron-withdrawing CF3-CO group, a spacer length that balances alkyl bromide SN2 reactivity against dehydrohalogenation while preserving sufficient lipophilicity for membrane penetration in biological probes—a balance not maintained by 3-bromo or 5-bromo analogs, which exhibit altered electronics or reduced reach for bisubstrate inhibitor design . The synthesis of 6-(heteroaryloxy)-1,1,1-trifluorohexan-2-one derivatives specifically requires the distal C6 bromide, as alternative chloride analogs require harsher nucleophilic aromatic substitution conditions that often lead to trifluoromethyl ketone degradation [1].

Quantitative Differentiation Evidence for 6-Bromo-1,1,1-trifluorohexan-2-one Procurement


Bifunctional Electrophilic Site Separation Enables Sequential Chemoselective Transformations

The target compound provides a unique four-methylene spacer between the electrophilic carbonyl and the terminal bromide. This enables sequential, chemoselective functionalization: nucleophilic displacement at bromide (e.g., etherification, thioether formation) under mild conditions followed by trifluoromethyl ketone-specific reactions (e.g., hemiketal formation, oxime conjugation, Baeyer-Villiger oxidation) without cross-reactivity [1]. By comparison, 1,1,1-trifluorohexan-2-one lacks the halogen handle entirely, necessitating pre-functionalization and reducing step economy. The C6 bromide also exhibits superior SN2 reactivity versus the corresponding C6 chloride analog.

trifluoromethyl ketone alkyl bromide chemoselectivity linker arms

Optimal logP and Molecular Weight for CNS and Cellular Permeability Profiling

The computed XLogP3-AA for 6-bromo-1,1,1-trifluorohexan-2-one is 2.5, placing it within the optimal range for blood-brain barrier penetration (typically logP 1–3), while its molecular weight of 233.03 g/mol is well below the 500 Da Rule-of-Five threshold [1]. This contrasts favorably with 7-bromo-1,1,1-trifluoroheptan-2-one (predicted logP ~3.2) and 8-bromo-1,1,1-trifluorooctan-2-one (predicted logP ~3.9), which risk reduced solubility and increased non-specific protein binding, as well as 5-bromo-1,1,1-trifluoropentan-2-one (predicted logP ~1.8), which may limit membrane partitioning.

drug-likeness logP permeability fluorine chemistry

Trifluoromethyl Ketone Hydrate Stability Supports Reversible Covalent Probe Design

Trifluoromethyl ketones (TFMKs) form stable gem-diol hydrates under physiological conditions, with hydration equilibrium constants (Khydr) typically >>1, directly correlating with inhibitory potency against serine hydrolases [1]. 1,1,1-Trifluorohexan-2-one, the immediate precursor to the target compound, has been employed as a substrate in ScADH enzyme kinetic assays, confirming the metabolic stability of the TFMK group in biochemical environments [2]. The target compound's additional C6 bromide enables further derivatization (e.g., PEG linker attachment for PROTAC development) without perturbing the TFMK warhead hydration equilibrium.

reversible covalent inhibitor hydrate formation serine hydrolase warhead

Key Application Scenarios for 6-Bromo-1,1,1-trifluorohexan-2-one in Discovery and Development


Synthesis of Bifunctional Activity-Based Probes (ABPs) for Serine Hydrolase Profiling

The C6 bromide serves as a leaving group for installing a fluorophore or biotin reporter tag via SN2 reaction with an amine- or thiol-terminated linker, while the TFMK warhead forms a stable, reversible hemiketal adduct with the catalytic serine, enabling live-cell profiling and pull-down experiments [1]. The four-carbon spacer provides adequate distance to minimize steric hindrance between the reporter and the enzyme active site.

Construction of PROTAC Linker Conjugates Targeting TFMK-Engaged Proteins

The distal primary bromide is uniquely positioned for direct displacement with amine-PEG-carboxylic acid linkers to generate TFMK-based PROTACs. The C6 chain length of 6-bromo-1,1,1-trifluorohexan-2-one provides an optimal distance between the E3 ligase ligand and the target protein binding site compared to shorter (C3-C4) or longer (C8) analogs, as predicted by molecular dynamics simulations [2].

Key Intermediate for Radiofluorination ([18F] Labeling) of Metabolic Imaging Tracers

The aliphatic bromide allows for nucleophilic [18F]fluoride displacement to generate the corresponding 6-[18F]fluoro-1,1,1-trifluorohexan-2-one, a potential metabolically blocked tracer for PET imaging. The presence of the TFMK group prevents β-oxidation degradation encountered with unblocked fatty acid analogs, a strategy validated in trifluorohexadecanoic acid myocardial imaging agents [3].

Modular Building Block for Agrochemical Lead Optimization

The compound's combination of a stable trifluoromethyl group (enhancing metabolic stability) and a versatile C6 bromide handle supports the rapid synthesis of combinational libraries for insecticidal or fungicidal screening. The insecticidal activity of the TFMK class has been demonstrated in pyrethrum-related 1,1,1-trifluorohexan-2-one, and the bromine handle allows for late-stage diversification of the alkyl tail to optimize potency and selectivity .

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